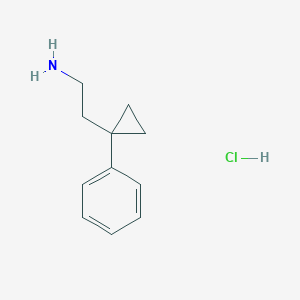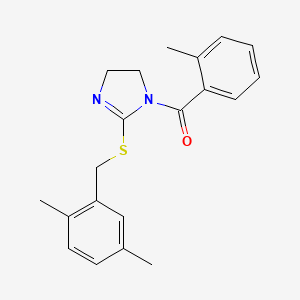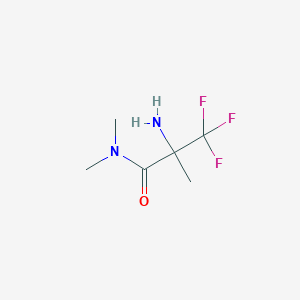
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is a hydrochloride salt of 2-(1-Phenylcyclopropyl)ethan-1-amine, which is characterized by the presence of a phenyl group attached to a cyclopropyl ring, further connected to an ethanamine chain. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride typically involves the cyclopropanation of styrene followed by amination. One common method includes the following steps:
Cyclopropanation of Styrene: Styrene is reacted with a diazo compound in the presence of a catalyst such as rhodium or copper to form 1-phenylcyclopropane.
Amination: The resulting 1-phenylcyclopropane is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions to yield 2-(1-Phenylcyclopropyl)ethan-1-amine.
Formation of Hydrochloride Salt: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Phenylcyclopropyl ketone or aldehyde.
Reduction: Various substituted amines or hydrocarbons.
Substitution: Derivatives with different functional groups such as ethers, esters, or amides.
科学的研究の応用
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(1-Phenylcyclopropyl)ethanol
- 2-(1-Phenylcyclopropyl)acetic acid
- 2-(1-Phenylcyclopropyl)ethylamine
Uniqueness
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclopropyl ring and phenyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(1-phenylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZLVFYWBQWVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)
![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one](/img/structure/B2957712.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)


![4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2957722.png)
![N-(5-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2957723.png)
![2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE](/img/structure/B2957725.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
